molecular formula C20H24N2O3 B6418512 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1147727-01-2

1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B6418512
CAS No.: 1147727-01-2
M. Wt: 340.4 g/mol
InChI Key: OBBURLPCXMVKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a phenyloxan-4-ylmethyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea can be compared with other urea derivatives such as:

    1-(2-Methoxyphenyl)-3-phenylurea: Lacks the phenyloxan-4-ylmethyl group, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea: The position of the methoxy group is different, which can affect its reactivity and interactions.

    1-(2-Methoxyphenyl)-3-[(4-methylphenyl)methyl]urea:

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-10-6-5-9-17(18)22-19(23)21-15-20(11-13-25-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBURLPCXMVKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.